molecular formula C16H12FN3O3 B2836356 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-76-4

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2836356
CAS No.: 880791-76-4
M. Wt: 313.288
InChI Key: VRLFCGGXCNFZGL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at the 4-position and an acetamide side chain bearing a 2-fluorophenoxy moiety. The compound’s molecular formula is C₁₆H₁₂FN₃O₃, with a molecular weight of 313.29 g/mol (estimated from analogs in ).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-4-5-9-13(12)22-10-14(21)18-16-15(19-23-20-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFCGGXCNFZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

2-(3,5-Dimethylphenoxy)-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide ()
  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Molecular Weight : 323.35 g/mol
  • Key Differences: Replacement of the 2-fluorophenoxy group with a 3,5-dimethylphenoxy moiety increases steric bulk and lipophilicity (logP likely higher due to methyl groups).
N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-2-(2,4,6-Trimethylphenoxy)Acetamide ()
  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 337.37 g/mol
  • Key Differences: The 2,4,6-trimethylphenoxy group introduces significant steric hindrance and hydrophobicity, which may reduce solubility but improve membrane permeability. The lack of fluorine diminishes polarity compared to the target compound .

Modifications on the 1,2,5-Oxadiazole Core

2,2,2-Trifluoro-N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)Acetamide ()
  • Molecular Formula : C₁₀H₆F₃N₃O₂
  • Molecular Weight : 257.17 g/mol
  • Key Differences: The trifluoroacetamide group replaces the fluorophenoxy-acetamide side chain. The strong electron-withdrawing effect of the trifluoromethyl group enhances metabolic stability but may reduce solubility. Photochemical studies indicate this compound undergoes interconversion to 1,3,4-oxadiazoles under UV light, suggesting lower stability compared to the target compound .
N-(4-Ethyl-1,2,5-Oxadiazol-3-yl)-2-[4-(Propan-2-yl)Phenoxy]Acetamide ()
  • Molecular Formula : C₁₆H₂₀N₃O₃
  • Molecular Weight : 302.35 g/mol
  • The 4-isopropylphenoxy group increases lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .

Functional Group Additions and Modifications

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
  • Molecular Formula : C₁₇H₁₃F₃N₂O₂S
  • Molecular Weight : 366.36 g/mol
  • Key Differences : Replacement of the oxadiazole core with a benzothiazole ring introduces sulfur-mediated interactions. The 3-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This analog’s trifluoromethyl group may enhance potency in enzyme inhibition but increase toxicity risks .
2-{[(Z)-[Amino(4-Amino-1,2,5-Oxadiazol-3-yl)Methylidene]Amino]Oxy}-N-(4-Nitrophenyl)Acetamide ()
  • Molecular Formula : C₁₂H₁₂N₈O₅
  • Molecular Weight : 360.28 g/mol
  • Key Differences: The addition of a nitro group and amino-imine moiety creates a highly polar structure.

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